molecular formula C12H13NO4S B11795722 1-(Phenylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylicacid

1-(Phenylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylicacid

Cat. No.: B11795722
M. Wt: 267.30 g/mol
InChI Key: VZJXBSNLWFQPQL-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylicacid is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a phenylsulfonyl group attached to a tetrahydropyridine ring, which is further substituted with a carboxylic acid group. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the molecule.

Preparation Methods

The synthesis of 1-(Phenylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylicacid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyridine Ring: The starting material, a suitable pyridine derivative, undergoes hydrogenation to form the tetrahydropyridine ring.

    Introduction of the Phenylsulfonyl Group: The tetrahydropyridine intermediate is then reacted with phenylsulfonyl chloride in the presence of a base such as triethylamine to introduce the phenylsulfonyl group.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

1-(Phenylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylicacid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the phenylsulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.

    Hydrolysis: The carboxylic acid group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylate salt.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Phenylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylicacid has found applications in various scientific research fields:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.

    Medicine: Research has explored its potential as an antiviral and anticancer agent due to its ability to interfere with specific biological pathways.

    Industry: The compound is utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylicacid involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. Additionally, the compound’s structure allows it to fit into specific binding sites on receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

1-(Phenylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylicacid can be compared with other similar compounds, such as:

    1-(Phenylsulfonyl)pyrrole: This compound also contains a phenylsulfonyl group but is based on a pyrrole ring instead of a tetrahydropyridine ring. It exhibits different reactivity and biological activity due to the structural differences.

    1-(Phenylsulfonyl)indole: Featuring an indole ring, this compound has applications in medicinal chemistry but differs in its interaction with biological targets compared to the tetrahydropyridine derivative.

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties.

Biological Activity

1-(Phenylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C12H13NO4SC_{12}H_{13}NO_4S and features a tetrahydropyridine ring with a phenylsulfonyl substituent and a carboxylic acid group. The presence of these functional groups contributes to its solubility and reactivity, which are crucial for its biological interactions.

1. Acetylcholinesterase Inhibition

Research indicates that 1-(Phenylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid exhibits potent inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. A study reported an IC50 value of approximately 70 nM against electric eel AChE (eeAChE) and 380 nM against human AChE (huAChE) . This dual inhibition suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

2. Neuroprotective Effects

The compound has demonstrated neuroprotective properties by enhancing the expression of neuroprotective proteins such as Nrf2 and Heme Oxygenase-1 (HO-1). These effects were observed in cellular models exposed to oxidative stress, indicating that the compound may mitigate neuroinflammation and oxidative damage .

3. Antioxidant Activity

In addition to its role as an AChE inhibitor, 1-(Phenylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid exhibits significant antioxidant activity. This property is crucial for protecting neuronal cells from oxidative stress-induced apoptosis .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Interaction : The sulfonamide moiety enhances binding affinity to target enzymes like AChE.
  • Cell Signaling Modulation : By influencing pathways such as Nrf2/ARE signaling, it promotes the expression of protective genes against oxidative stress.
  • Metal Chelation : The compound's structure allows it to chelate metal ions, which is beneficial in reducing metal-induced toxicity in neuronal cells .

Comparative Analysis with Related Compounds

To better understand the unique properties of 1-(Phenylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesBiological ActivityIC50 (nM)
1-(Phenylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acidPhenyl groupAChE inhibitioneeAChE: 70; huAChE: 380
1-(Ethylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acidEthyl groupAnti-inflammatoryNot specified
1-(Methylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acidMethyl groupLower activityNot specified

This table illustrates how variations in substituents can significantly impact biological activity and physicochemical properties.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Alzheimer's Disease Models : In vitro studies using SH-SY5Y neuronal cells showed that treatment with 1-(Phenylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid reduced cell death induced by amyloid-beta peptides and hydrogen peroxide .
  • Neuroinflammation : Animal models treated with this compound demonstrated reduced markers of neuroinflammation following exposure to neurotoxic agents .

Properties

Molecular Formula

C12H13NO4S

Molecular Weight

267.30 g/mol

IUPAC Name

1-(benzenesulfonyl)-3,6-dihydro-2H-pyridine-5-carboxylic acid

InChI

InChI=1S/C12H13NO4S/c14-12(15)10-5-4-8-13(9-10)18(16,17)11-6-2-1-3-7-11/h1-3,5-7H,4,8-9H2,(H,14,15)

InChI Key

VZJXBSNLWFQPQL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=C1)C(=O)O)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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